![molecular formula C14H14Cl2N2O2 B2510307 4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile CAS No. 1384804-71-0](/img/structure/B2510307.png)
4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DCPM and belongs to the class of morpholine-based compounds. In
作用機序
The mechanism of action of DCPM is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and survival. Specifically, DCPM has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
DCPM has been found to have a range of biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways involved in cell growth and survival. Additionally, DCPM has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using DCPM in lab experiments is its high potency and specificity for cancer cells. However, one limitation is that it may have off-target effects on normal cells, which could limit its therapeutic potential.
将来の方向性
There are several future directions for research on DCPM. One area of interest is the development of more potent and selective derivatives of DCPM for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DCPM and its potential effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of DCPM as a potential cancer therapy.
合成法
The synthesis of DCPM involves the reaction of 2,3-dichlorobenzoyl chloride with morpholine in the presence of a base, followed by the addition of potassium cyanide. This method has been optimized to produce high yields of DCPM with high purity.
科学的研究の応用
DCPM has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DCPM has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-[3-(2,3-dichlorophenyl)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c15-12-3-1-2-10(14(12)16)4-5-13(19)18-6-7-20-9-11(18)8-17/h1-3,11H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLVVDFDIBXDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCC2=C(C(=CC=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

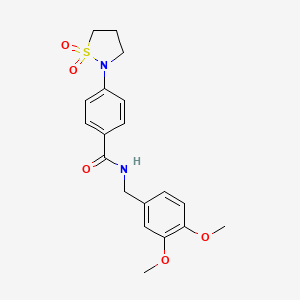
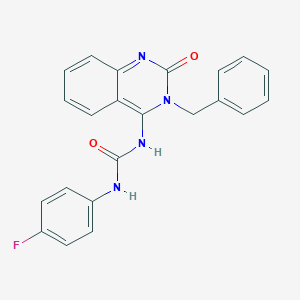
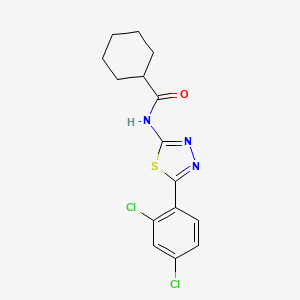

![1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2510232.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)
![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)

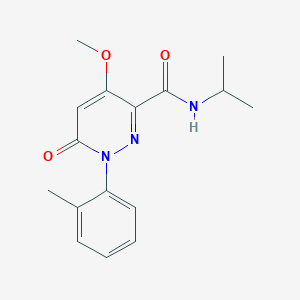
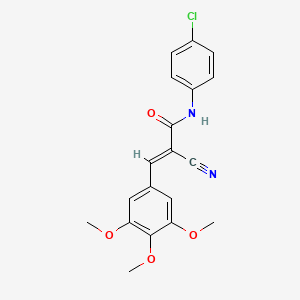
![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)